
Dimethyl(3-methylpent-2-en-2-yl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(3-methylpent-2-en-2-yl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two methyl groups and a hydroxyl group, along with a 3-methylpent-2-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-methylpent-2-en-2-yl)silanol can be achieved through several methods. One common approach involves the hydrosilylation of 3-methylpent-2-en-2-yl with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-methylpent-2-en-2-yl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanol derivatives.
Scientific Research Applications
Dimethyl(3-methylpent-2-en-2-yl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Dimethyl(3-methylpent-2-en-2-yl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparison with Similar Compounds
Similar Compounds
Dimethylsilanediol: Similar structure but with two hydroxyl groups.
Trimethylsilanol: Contains three methyl groups and one hydroxyl group.
Phenylsilanol: Contains a phenyl group instead of the 3-methylpent-2-en-2-yl group.
Uniqueness
Dimethyl(3-methylpent-2-en-2-yl)silanol is unique due to the presence of the 3-methylpent-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other silanol compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
921224-25-1 |
|---|---|
Molecular Formula |
C8H18OSi |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
hydroxy-dimethyl-(3-methylpent-2-en-2-yl)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7(2)8(3)10(4,5)9/h9H,6H2,1-5H3 |
InChI Key |
KKTXHADLHAEOLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)[Si](C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


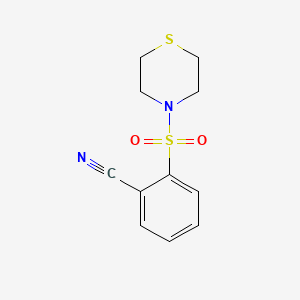
![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
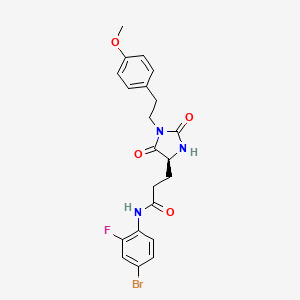
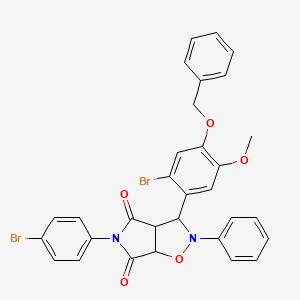
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
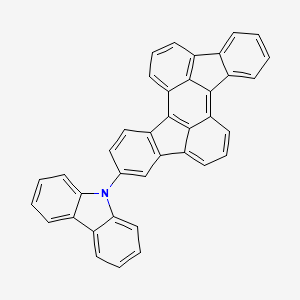
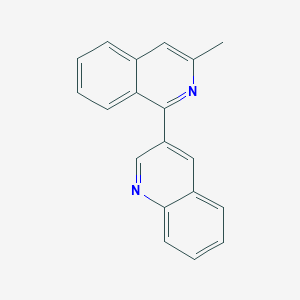
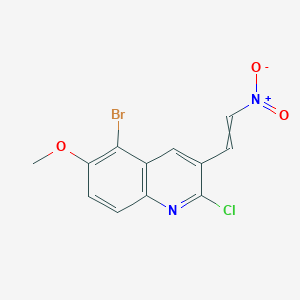
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
